Diallyl disulfide

Vue d'ensemble

Description

Le disulfure de diallyle est un composé organosulfuré dérivé de l'ail et d'autres plantes du genre Allium. C'est un liquide jaunâtre à l'odeur forte d'ail et il est l'un des principaux composants de l'huile d'ail. Ce composé est produit lors de la décomposition de l'allicine, qui est libérée lorsque l'ail est écrasé . Le disulfure de diallyle présente divers avantages pour la santé et est utilisé comme agent aromatisant dans les aliments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le disulfure de diallyle peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction du disulfure de sodium avec le chlorure d'allyle ou le bromure d'allyle sous atmosphère inerte à des températures comprises entre 40 et 60 °C. Cette réaction exothermique produit du disulfure de diallyle avec un rendement théorique de 88 % . Une autre méthode implique l'oxydation du mercaptan d'allyle avec de l'iode en présence d'éthanol et de pyridine .

Méthodes de production industrielle : La production industrielle de disulfure de diallyle implique généralement la distillation à la vapeur d'ampoules d'ail, qui contiennent environ 2 % d'huile riche en disulfure de diallyle. Cette méthode permet d'obtenir la quantité la plus importante de disulfure de diallyle . L'extraction des feuilles d'ail est également possible, mais le rendement est beaucoup plus faible .

Analyse Des Réactions Chimiques

Oxidation Reactions

DADS undergoes oxidation to form allicin (diallyl thiosulfinate) under controlled conditions. This reaction is catalyzed by peracids like peracetic acid or hydrogen peroxide .

Mechanism:

-

Peracid formation : Organic acid (e.g., formic acid) reacts with H₂O₂ to generate peracid.

-

Oxidative cleavage : DADS reacts with peracid, breaking the S–S bond to form allyl sulfenic acid intermediates.

-

Condensation : Two sulfenic acid molecules combine to yield allicin .

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| DADS + H₂O₂ + HCOOH | 1200 rpm shaking, 25°C, 6h | Allicin | ~90% | |

| DADS + H₂O₂ | Room temperature, 24h | Allicin + polysulfides | 76% |

Key Finding : The reaction follows pseudo-zero-order kinetics with respect to DADS and first-order kinetics for H₂O₂ .

Thermal Decomposition

Heating DADS above 50°C induces homolytic cleavage of the S–S bond (46 kcal/mol), generating allyldithio radicals (- SSAll). These radicals undergo further reactions, including:

-

Addition to double bonds in DADS, forming cyclic sulfides.

-

Fragmentation into volatile sulfur compounds (e.g., allyl sulfides, thiophenes) .

Products Observed at 100°C :

| Major Products | Minor Products |

|---|---|

| Diallyl trisulfide | Allyl methyl sulfide |

| Thiophene derivatives | Carbon disulfide |

Reaction with Sulfur

DADS reacts with elemental sulfur to form polysulfides with chain lengths up to 22 sulfur atoms. This occurs via nucleophilic substitution at the α-carbon .

Example :

Thiol–Disulfide Exchange

DADS reacts slowly with glutathione (GSH) via α-carbon nucleophilic substitution, releasing trace H₂S. This contrasts with diallyl trisulfide (DATS), which rapidly releases H₂S through perthiol intermediates .

| Parameter | DADS | DATS |

|---|---|---|

| H₂S release rate | 0.02 μM/min | 1.4 μM/min |

| Primary pathway | α-carbon substitution | Perthiol reduction |

| Bioactivity | Weak H₂S donor | Potent H₂S donor |

Metabolic Degradation

In biological systems, DADS decomposes into:

-

Allyl methyl sulfide (AMS)

-

Allylmercaptan (AM)

-

Allyl methyl sulfoxide (AMSO)

These metabolites contribute to its garlic odor and pharmacological effects .

Nucleophilic Substitution

DADS reacts with alkyl halides (R-X) in the presence of catalysts to form mixed sulfides:

This reaction is exploited in industrial synthesis of sulfur-containing polymers .

Antioxidant Mechanisms

DADS scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes like glutathione S-transferase (GST) and heme oxygenase-1 (HO-1) via Nrf2 activation .

| Model System | Effect Observed | Citation |

|---|---|---|

| Ethanol-treated mice | ↑ Nrf2, ↑ HO-1 | |

| LPS-stimulated cells | ↓ ROS, ↓ NF-κB |

Applications De Recherche Scientifique

Anticancer Properties

Diallyl disulfide has shown significant potential as an anticancer agent. Research indicates its efficacy against various cancer types through multiple mechanisms:

-

Mechanisms of Action :

- Induces apoptosis in cancer cells.

- Inhibits epithelial-mesenchymal transition, which is crucial for cancer metastasis.

- Modulates signaling pathways involved in cell proliferation and survival.

-

Types of Cancers Targeted :

- Hematological Cancers : Effective against leukemia and lymphoma.

- Solid Tumors : Demonstrated activity against breast, prostate, lung, and gastrointestinal cancers.

Case Study: Anticancer Efficacy

A study published in Pharmaceuticals highlighted the anti-tumor activity of this compound in human leukemic cell lines, showing that it mediates transient G2/M arrest followed by apoptosis via mitochondrial pathways .

Antimicrobial Activity

This compound exhibits antimicrobial properties that make it useful in oral health and food preservation:

- Oral Health : Research has shown that this compound can inhibit the growth of pathogenic oral bacteria such as Porphyromonas gingivalis and Fusobacterium nucleatum, which are associated with periodontal disease .

- Food Preservation : Its antimicrobial properties allow it to be used as a natural preservative in food products. It helps extend shelf life by inhibiting spoilage organisms.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| P. gingivalis | 0.5 mg/mL | High |

| F. nucleatum | 0.3 mg/mL | Moderate |

Agricultural Applications

In agriculture, this compound serves as a biopesticide:

- Nematicidal Activity : this compound has been found effective against nematodes, providing an environmentally friendly alternative to synthetic pesticides .

Case Study: Use as a Nematicide

A study demonstrated that this compound significantly reduced nematode populations in treated soil, highlighting its potential for sustainable agriculture practices .

Synthesis of Nanoparticles

This compound is utilized in the biosynthesis of gold nanoparticles:

- Gold Nanoparticles Synthesis : It acts as both a reducing and stabilizing agent in the synthesis process. The resulting nanoparticles exhibit unique properties suitable for biomedical applications.

Data Table: Characteristics of this compound-Induced Gold Nanoparticles

| Property | Value |

|---|---|

| Average Diameter | <100 nm |

| Surface Plasmon Resonance Peak | 551 nm |

| Biological Activity | Anti-proliferative |

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties:

- Conditions Addressed : It is effective in reducing inflammation associated with diseases such as arthritis and pancreatitis .

Summary of Findings

A comprehensive review indicated that this compound could inhibit inflammatory mediators and cytokines, thus providing therapeutic benefits in inflammatory diseases .

Mécanisme D'action

Diallyl disulfide exerts its effects through various molecular targets and pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . Additionally, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . The compound also exhibits antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes .

Comparaison Avec Des Composés Similaires

Le disulfure de diallyle est unique parmi les composés organosulfurés en raison de sa structure et de ses propriétés spécifiques. Les composés similaires comprennent :

Trisulfure de diallyle : Un autre composant majeur de l'huile d'ail qui présente des activités biologiques similaires.

Sulfure de diallyle : Un composé apparenté avec moins d'atomes de soufre et des propriétés légèrement différentes.

Disulfure de dipropyle : Trouvé dans les oignons et présente des propriétés antimicrobiennes similaires.

Le disulfure de diallyle se distingue par sa puissance plus élevée dans certaines activités biologiques, telles que les effets anticancéreux et anti-inflammatoires .

Activité Biologique

Diallyl disulfide (DADS) is a sulfur-containing compound primarily derived from garlic (Allium sativum), known for its diverse biological activities. This article explores the extensive research surrounding DADS, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by various studies and case analyses.

Anticancer Activity

DADS has garnered attention for its potential anticancer effects across multiple cancer types. Research indicates that DADS exhibits significant anti-tumor activity against various cancers, including:

- Gynecological Cancers : Cervical and ovarian cancers.

- Hematological Cancers : Leukemia and lymphoma.

- Solid Tumors : Lung, neural, skin, prostate, and gastrointestinal cancers.

The mechanisms through which DADS exerts its anticancer effects include:

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : DADS disrupts processes that facilitate cancer metastasis.

- Reduction of Invasion and Migration : It affects cellular pathways that promote tumor spread.

- Induction of Apoptosis : DADS triggers programmed cell death in cancer cells through the accumulation of reactive oxygen species (ROS) .

A study demonstrated that DADS inhibited the proliferation of breast cancer cells by inducing G2/M cell cycle arrest and reducing DNA damage caused by environmental carcinogens .

Antimicrobial Properties

DADS exhibits notable antimicrobial activity against a variety of pathogens. It has been shown to inhibit the growth of:

- Bacteria : Staphylococcus aureus, Escherichia coli, and other foodborne pathogens.

- Fungi : Candida albicans.

Case Study: Candida albicans Infection

In a recent study, DADS was found to ameliorate DSS-induced intestinal Candida albicans infections in mice. The treatment resulted in:

- Reduced Colon Length and Histological Damage : Indicating less severe infection.

- Altered Gut Microbiota Composition : DADS modified the microbial community structure, enhancing beneficial bacteria while suppressing pathogenic strains .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties through various mechanisms:

- Inhibition of NF-kB Pathway : DADS suppresses the transcriptional activity of NF-kB, which is crucial in mediating inflammatory responses .

- Reduction of Cytokine Production : It decreases levels of pro-inflammatory cytokines in models of acute inflammation.

A study showed that DADS treatment reduced lung injury associated with pancreatitis by modulating inflammatory pathways .

Antioxidant Activity

DADS also acts as a potent antioxidant. It enhances the activity of several antioxidant enzymes such as glutathione S-transferase (GST) and superoxide dismutase (SOD), which help detoxify harmful peroxides in cells . This property is particularly important in protecting against oxidative stress-related diseases.

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

3-(prop-2-enyldisulfanyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRGXCVKLLPLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

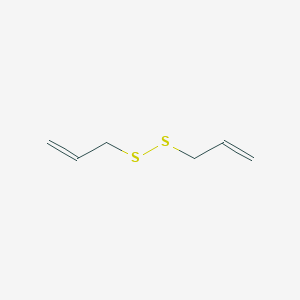

C=CCSSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035206 | |

| Record name | Diallyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a garlic odor; [HSDB] Colorless liquid with a garlic-like stench; [Alfa Aesar MSDS], pale yellow liquid with odour of garlic; lacrymator, Garlic odor. | |

| Record name | Diallyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIALLYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/312 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

79 °C @ 16 MM HG, 138.00 to 139.00 °C. @ 760.00 mm Hg, 174.2 °F at 16 mmHg | |

| Record name | DIALLYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Di-2-propenyl disulfide, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIALLYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/312 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

INSOL IN WATER; SOL IN MOST COMMON ORG SOLVENTS, insoluble in water; soluble in common organic solvents | |

| Record name | DIALLYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.010 @ 15 °C, 0.998-1.015 | |

| Record name | DIALLYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

1.010@59 °F | |

| Record name | DIALLYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/312 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | Diallyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

2179-57-9 | |

| Record name | Diallyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, di-2-propen-1-yl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HI47O6OA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Di-2-propenyl disulfide, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIALLYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/312 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diallyl disulfide exert its anticancer effects?

A1: this compound has been shown to exhibit anticancer activity through multiple mechanisms. In vitro studies using human colon cancer cell line (Caco-2) revealed that DADS can induce apoptosis, a form of programmed cell death, through both intrinsic and extrinsic pathways. [] This compound achieves this by upregulating the expression of the FAS receptor on the cell membrane, making the cancer cells more susceptible to TNF-alpha-mediated apoptosis. [] DADS also increases the levels of Bax, a pro-apoptotic protein, and decreases the levels of Bcl-2, an anti-apoptotic protein, further promoting apoptosis. [] Additionally, DADS has been shown to arrest the cell cycle at the G0/G1 phase in human nasopharyngeal carcinoma (CNE2) cells, inhibiting their proliferation. [] This cell cycle arrest is associated with DADS's ability to increase the expression of p21WAF1, a protein that regulates cell cycle progression. [] Furthermore, DADS has demonstrated efficacy in mitigating the epithelial-mesenchymal transition (EMT) in gastric cancer cells by downregulating DJ-1, a protein involved in promoting cancer cell proliferation and drug resistance. []

Q2: How does this compound contribute to reducing oxidative stress?

A2: this compound exhibits antioxidant activity by modulating various enzymatic and non-enzymatic pathways. Studies on trichloromethane-induced renal toxicity in rats showed that DADS significantly reduced oxidative stress markers like hydrogen peroxide and nitric oxide. [] This protective effect is linked to DADS's ability to enhance the activities of antioxidant enzymes such as catalase and glutathione peroxidase, which neutralize harmful reactive oxygen species. [] Moreover, DADS upregulates the expression of Nrf2, a master regulator of antioxidant defense mechanisms. [] This upregulation, in turn, boosts the cellular antioxidant capacity and protects against oxidative damage.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C6H10S2 and a molecular weight of 146.28 g/mol.

Q4: How does the stability of this compound vary with different frying temperatures?

A4: Research on the impact of frying processes on garlic oil, a rich source of this compound, showed significant changes in the compound's concentration at different temperatures. [] The levels of this compound, along with dimethyl trisulfide, tended to decrease irregularly as the frying temperature increased. [] This suggests potential degradation or volatilization of the compound at higher temperatures. Therefore, controlling the frying temperature is crucial to retain desired levels of this compound in food products.

Q5: Are there any catalytic applications of this compound in polymer chemistry?

A5: While this compound is not typically employed as a catalyst, research has explored its use as a comonomer in the synthesis of degradable polyolefins via metathesis copolymerization. [] By incorporating this compound into the polyolefin backbone, the resulting polymers exhibit cleavable disulfide linkages. [] These linkages can be broken down upon treatment with specific chemicals, such as tri-n-butylphosphine, resulting in controlled degradation of the polymer. [] This property makes these modified polyolefins potentially suitable for applications requiring controlled degradation, such as in biomedical devices or environmentally friendly plastics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.